![molecular formula C13H10N2O3 B1664616 4-Nitrobenzanilide CAS No. 3460-11-5](/img/structure/B1664616.png)
4-Nitrobenzanilide
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Nitrobenzanilide can be represented by the InChI string:InChI=1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16)
. This compound has a rotatable bond count of 2 . Physical And Chemical Properties Analysis
4-Nitrobenzanilide has a molecular weight of 242.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The XLogP3 of the compound is 2.4 .Scientific Research Applications
Enzymatic Hydrolysis Studies
4-Nitrobenzanilide has been used in the study of enzymatic hydrolysis of amide bonds. It serves as a colorimetric substrate for proteases like nattokinase and trypsin, which are enzymes that hydrolyze peptide bonds. These studies are crucial for understanding the kinetics and catalytic abilities of proteases .
Chemical Synthesis
In organic chemistry, 4-Nitrobenzanilide is a valuable reagent. It acts as an intermediate in the synthesis of aromatic amides from acid chlorides. This process is fundamental in the production of various organic compounds, including pharmaceuticals .
Pharmaceutical Research
4-Nitrobenzanilide finds applications in pharmaceutical research. It has been involved in the synthesis of triorganotin(IV) complexes, which exhibit antimicrobial and antispermatogenic activities. These complexes have potential uses in the development of new drugs and treatments .
Photochemical Studies
The compound is used in photochemical studies, particularly in the investigation of the photo-Fries rearrangement. This reaction is significant for the preparation of 2-hydroxy- and 2-aminobenzophenones, which are valuable in medicinal chemistry .
Industrial Applications
In industrial settings, 4-Nitrobenzanilide is primarily used for research and development purposes. It is not intended for medicinal, household, or other uses. Its handling and safety measures are well-documented to ensure proper use in R&D environments .
Spectroscopy
4-Nitrobenzanilide is utilized in spectroscopic studies due to its distinct UV/Visible absorption spectrum. This allows researchers to study its electronic structure and reactivity, which is beneficial in various analytical applications .
Safety and Hazards
In case of contact with 4-Nitrobenzanilide, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Mechanism of Action
Mode of Action
It is known that the compound undergoes a photochemical reaction . This process involves a homolytic cleavage of the C-NH bond from its singlet excited state, generating radical pairs entrapped in a solvent cage . The recombination of these radicals through [1,3], [1,5]-migration mainly affords the o- and p-rearranged photoproducts .
Biochemical Pathways
The photochemical reaction of the compound suggests that it may influence pathways involving radical species
Result of Action
Given its photochemical properties, it is plausible that the compound could induce changes at the molecular and cellular levels through the generation of radical species
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrobenzanilide. For instance, the solvent in which the compound is dissolved can affect the product distribution, chemical yields, and rate of formation of the photoproducts . Additionally, the electronic effects of substituents on the compound can also influence these parameters .
properties
IUPAC Name |
4-nitro-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h1-9H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBREZOWOLOPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188171 | |
Record name | 4-Nitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzanilide | |
CAS RN |
3460-11-5 | |
Record name | 4-Nitrobenzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3460-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitrobenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3460-11-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405515 | |
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Record name | 4-Nitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Nitrobenzanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK7AE35SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 4-nitrobenzanilide and what is its significance in protease research?
A1: 4-Nitrobenzanilide (4-nitro-N-phenylbenzamide) is a synthetic compound consisting of a benzamide core with a nitro group at the para position of the benzoyl ring and an aniline substituent on the amide nitrogen. While structurally similar to other nitroanilide substrates used in protease research, research suggests that several serine proteases, including nattokinase, trypsin, and pepsin, were unable to hydrolyze the amide bond in 4-nitrobenzanilide. [] This finding suggests that the electron-withdrawing nitro group at the para position of the benzoyl ring may significantly reduce the reactivity of the amide bond towards enzymatic hydrolysis.
Q2: Have there been any computational studies investigating the low reactivity of 4-nitrobenzanilide with proteases?
A2: Yes, computational studies suggest that the inability of certain proteases to hydrolyze the amide bond in 4-nitrobenzanilide is likely due to differences in amide reactivity between 4-nitrobenzanilide and other substrates, rather than differences in binding affinity to each protease. [] This highlights the importance of considering both binding affinity and inherent reactivity when designing substrates for enzymatic assays.
Q3: Beyond protease research, has 4-nitrobenzanilide been investigated in other chemical reactions?
A3: Yes, 4-nitrobenzanilide has been studied in the context of basic methanolysis reactions. [] Researchers observed a linear Hammett plot when examining the rate constants for this reaction with substituted 4'-nitrobenzanilides, indicating that electron-withdrawing substituents on the aniline ring accelerate the reaction rate. This information contributes to a broader understanding of the reactivity of 4-nitrobenzanilide and its derivatives in various chemical transformations.
Q4: Has 4-nitrobenzanilide been utilized in the synthesis of any other compounds?
A4: Yes, 4-nitrobenzanilide serves as a crucial starting material for synthesizing triorganotin(IV) complexes with potential antimicrobial and antispermatogenic activities. [] Researchers successfully synthesized a series of these complexes by reacting 4-nitrobenzanilide with semicarbazone or thiosemicarbazone ligands and various triorganotin(IV) compounds. This example demonstrates the potential of 4-nitrobenzanilide as a building block for developing new compounds with interesting biological properties.
Q5: Are there any reported instances of 4-nitrobenzanilide undergoing rearrangement reactions?
A5: Yes, 4-nitrobenzanilide has been shown to undergo Orton rearrangement in the presence of iron (III) chloride-hydrogen chloride complex (FeCl3-HCl). [] This reaction yields 2-chloro and 4-chlorobenzanilides as rearrangement products. Interestingly, the reaction rate and product distribution varied significantly depending on the substituents on the aniline ring, indicating a strong influence of electronic effects on the reaction pathway.
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